![molecular formula C10H7N3 B3050247 Pyrimido[1,2-a]benzimidazole CAS No. 245-55-6](/img/structure/B3050247.png)
Pyrimido[1,2-a]benzimidazole
Overview
Description
Pyrimido[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Pyrimido[1,2-a]benzimidazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antiparasitic, and other pharmacological properties, supported by recent research findings and data.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents, particularly against acute myeloid leukemia (AML). A study synthesized a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives and evaluated their in vitro anti-tumor activity. Notably, compound 5h demonstrated effective anti-tumor activity across various human cancer cell lines with GI50 values ranging from 0.35 to 9.43 μM. This compound showed superior sub-micromolar activity against leukemia cells, indicating its potential as a therapeutic agent for AML .
Table 1: In Vitro Activity of this compound Derivatives Against Human Cancer Cell Lines
Compound | Cell Line | GI50 (μM) | Remarks |
---|---|---|---|
5h | HL60 | 0.35 | High efficacy against leukemia |
5h | MOLM-13 | 0.45 | Effective in multiple lines |
5h | MV4-11 | 0.55 | Potent activity |
5e | CCRF-CEM | 9.43 | Moderate efficacy |
The mechanism of action involves the inhibition of BMX kinase, which is crucial for cell cycle regulation and apoptosis in cancer cells. Further studies indicated that these compounds also affect key proteins associated with cell viability and death, such as PARP-1 and Mcl-1 .
2. Antiparasitic Activity
This compound derivatives have shown promising results in combating parasitic infections. A recent investigation identified a derivative with a 3-fluorophenyl substituent as highly effective against Leishmania major, with EC50 values in the nanomolar range. This compound exhibited significant activity against both promastigotes and amastigotes .
Table 2: Antiparasitic Efficacy of this compound Derivatives
Compound | Parasite | EC50 (nM) | Activity Type |
---|---|---|---|
2a | Leishmania major | <10 | Promastigote |
2a | Leishmania major | <10 | Amastigote |
3b | Toxoplasma gondii | <100 | Moderate efficacy |
The study also noted that the rapid metabolism of these compounds did not hinder their in vivo efficacy, as demonstrated by a significant reduction in parasitemia in infected mouse models .
3. Other Biological Activities
Beyond anticancer and antiparasitic effects, pyrimido[1,2-a]benzimidazoles exhibit a range of other biological activities:
- Antimicrobial : These compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory : Some derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antiviral : Research indicates potential antiviral activities against viruses such as HIV and others .
4. Case Studies and Research Findings
Several case studies further illustrate the biological potential of this compound:
- A study conducted on a series of derivatives revealed their capacity to inhibit specific kinases associated with cancer progression.
- Another research effort highlighted the synthesis of pyrimido[1,2-a]benzimidazoles using green chemistry methods, emphasizing their environmental benefits alongside their pharmacological applications .
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms underlying the formation of pyrimido[1,2-a]benzimidazole can be complex, often involving several steps:
-
Knoevenagel Condensation : The initial step typically involves the reaction of activated aldehydes with malononitrile to form an intermediate through Knoevenagel condensation. This intermediate then undergoes Michael addition with 2-aminobenzimidazole .
-
Cyclization : Following the formation of the intermediate, cyclization occurs, leading to the final product. The presence of catalysts like ZnO@SO₃H@Tropine enhances the efficiency of these steps by activating the reactants .
Yields and Efficiency
The efficiency of different synthesis methods can be compared based on yields and reaction conditions:
Synthesis Method | Catalyst Used | Yield (%) | Reaction Conditions |
---|---|---|---|
Microwave-Mediated Synthesis | Guanidine Hydrochloride | High | Solvent-free |
ZnO@SO₃H@Tropine Catalysis | ZnO@SO₃H@Tropine | 95-99 | Solvent-free at 120 °C |
Traditional Heating | None | Variable | Solvent-dependent |
Biological Activities
This compound derivatives have been explored for various biological activities, including:
-
Anticancer Activity : Recent studies have identified several derivatives as potential anti-leukemic agents. For instance, compounds tested against acute myeloid leukemia demonstrated significant cytotoxicity with GI₅₀ values in the micromolar range .
-
Antimicrobial Properties : The structural characteristics of pyrimido[1,2-a]benzimidazoles contribute to their effectiveness against various microbial strains, making them candidates for further pharmacological development .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for constructing pyrimido[1,2-a]benzimidazole scaffolds?
Two main strategies dominate:
- Cyclocondensation of 2-aminobenzimidazoles with bifunctional equivalents (e.g., α,β-unsaturated carbonyl compounds, alkynes, or diketones). For example, methyl cinnamates react with 2-aminobenzimidazole in DMF/K₂CO₃ to yield 4-aryl-substituted derivatives regioselectively .
- Multicomponent reactions (MCRs) using aldehydes, keto esters, and aminobenzimidazoles, often catalyzed by organocatalysts (e.g., L-proline, thiamine hydrochloride) or ionic liquids under solvent-free conditions . These methods prioritize regioselectivity and scalability, with yields ranging from 41% to 63% depending on substituents .
Q. How can researchers optimize reaction conditions for this compound synthesis?
- Catalytic systems : Ionic liquids (e.g., [BMIM]BF₄) enable solvent-free MCRs with >80% yields and recyclability .
- Temperature and solvent : Reactions in DMF at 135°C with K₂CO₃ improve regioselectivity for 4-substituted derivatives .
- Green chemistry : Microwave-assisted methods using guanidine hydrochloride (GuHCl) as a catalyst achieve rapid synthesis (20–30 minutes) with high yields (85–92%) and minimal purification .
Advanced Research Questions
Q. What methodologies address regiochemical contradictions in this compound synthesis?
Conflicting regioselectivity arises from substrate and catalyst variations:
- α,β-unsaturated carbonyl compounds favor 4-substitution due to electronic and steric effects (e.g., methyl cinnamate derivatives yield 4-aryl products exclusively) .
- Alkyne derivatives in CuI/K₂CO₃-catalyzed MCRs produce disubstituted derivatives, with substituent positioning influenced by alkyne electrophilicity .
- XRD and DFT studies resolve ambiguities by correlating substituent electronic profiles (e.g., para-tolyl groups) with dihedral angles and planarity deviations .
Q. How do catalytic systems influence the functionalization of pyrimido[1,2-a]benzimidazoles?
- Organocatalysts : Citric acid or L-proline in aqueous media enable eco-friendly functionalization (e.g., 1,4-dihydropyrimido derivatives) with broad substrate tolerance .
- Metal-free systems : H₃PO₄/Al₂O₃ facilitates recyclable catalysis for alkylation and halogenation, achieving >70% yields for 2-methyl-10H-pyrimido derivatives .
- Enantioselective NHC catalysis : Chiral carbenes mediate [3+3] annulation of α-bromoenals with aminobenzimidazoles, yielding enantiomerically enriched derivatives with cytotoxic activity (IC₅₀ = 8–12 µM) .
Q. What experimental designs are critical for evaluating this compound-DNA interactions?
- Binding assays : Ethidium bromide displacement studies measure intrinsic binding constants (Kb = 10⁴–10⁵ M⁻¹) to assess intercalation or groove-binding modes .
- Structural modifications : Introducing protonable side chains at C3/C10 positions enhances DNA affinity, as shown by fluorescence quenching and molecular docking .
- Antiproliferative screening : Compounds with planar tricyclic cores exhibit activity against HeLa and MCF-7 cell lines (GI₅₀ = 1–5 µM), validated via MTT assays .
Q. How can QSAR models improve the pharmacological profiling of pyrimido[1,2-a]benzimidazoles?
- Pharmacophore analysis : Identify critical moieties (e.g., halogen substituents, protonable amines) for intraocular pressure (IOP) reduction using artificial neural networks (ANN) .
- Hypotensive activity : Imidazo-benzimidazole derivatives show IOP-lowering effects (25–35% reduction in dexamethasone-induced ocular hypertension) via modulation of aqueous humor outflow .
- In silico validation : Molecular descriptors (e.g., logP, polar surface area) correlate with bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .
Q. Data Contradiction and Validation
Q. How do structural variations impact photophysical vs. biological activity data?
- Fluorinated derivatives : Ethyl 4,4,4-trifluorobut-2-inoate-derived compounds exhibit strong fluorescence (λem = 450–500 nm) but reduced antimicrobial activity compared to chlorinated analogs .
- Planarity vs. bioactivity : Non-planar 1,4-dimethyl-2-oxo derivatives show weaker DNA binding but enhanced solubility, highlighting trade-offs between efficacy and pharmacokinetics .
Q. What strategies reconcile discrepancies in catalytic efficiency across synthetic methods?
- Substrate compatibility : Alkoxycarbonyl malonates require harsh conditions (DMF, 135°C) but achieve higher yields (63–75%) than alkyne-based MCRs (45–60%) .
- Catalyst recycling : Ionic liquids (e.g., [BMIM]BF₄) retain >90% efficiency over five cycles, outperforming H₃PO₄/Al₂O₃ (70% after three cycles) .
Q. Tables of Key Data
Properties
IUPAC Name |
pyrimido[1,2-a]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWYQSDLRTVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510859 | |
Record name | Pyrimido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245-55-6 | |
Record name | Pyrimido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.